molecular formula C5H3F2NO B596940 4,6-Difluoropyridin-3-ol CAS No. 1227597-52-5

4,6-Difluoropyridin-3-ol

Cat. No.: B596940
CAS No.: 1227597-52-5
M. Wt: 131.082
InChI Key: AWZXKMWNYBJVLA-UHFFFAOYSA-N
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Description

4,6-Difluoropyridin-3-ol is a chemical compound belonging to the pyridine family. It is characterized by the presence of two fluorine atoms at the 4th and 6th positions and a hydroxyl group at the 3rd position on the pyridine ring. This compound is a colorless liquid and is used in various fields such as medical research, environmental research, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoropyridin-3-ol typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where fluorine atoms are introduced into the pyridine ring. For instance, treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide yields the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving the use of advanced fluorinating reagents and catalysts to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluoropyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the fluorine atoms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or other nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of fluorinated pyridine derivatives .

Scientific Research Applications

4,6-Difluoropyridin-3-ol is a versatile compound with applications in several scientific fields:

Mechanism of Action

The mechanism of action of 4,6-Difluoropyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its electron-withdrawing properties, making it a potent inhibitor of certain enzymes and receptors. This compound can modulate biological pathways by binding to active sites and altering the activity of target proteins .

Comparison with Similar Compounds

  • 2,4-Difluoropyridine
  • 3,5-Difluoropyridine
  • 2,6-Difluoropyridine

Comparison: 4,6-Difluoropyridin-3-ol is unique due to the specific positioning of its fluorine atoms and hydroxyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4,6-difluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZXKMWNYBJVLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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